molecular formula C12H19N3O2 B2865497 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one CAS No. 1023818-16-7

6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one

Cat. No.: B2865497
CAS No.: 1023818-16-7
M. Wt: 237.303
InChI Key: KPPNZDGEJVTZRT-UHFFFAOYSA-N
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Description

6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group at the 6-position and a morpholine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable pyrimidine precursor, followed by the introduction of a morpholine ring through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles, such as amines or alkoxides, under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery efforts.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-tert-butyl-2-aminopyrimidine: Similar structure but lacks the morpholine ring, leading to different chemical properties and applications.

    2-morpholinopyrimidine: Lacks the tert-butyl group, which affects its steric and electronic properties.

    4(3H)-pyrimidinone: Basic pyrimidinone structure without the tert-butyl or morpholine substituents.

Uniqueness

6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one is unique due to the presence of both the tert-butyl and morpholine groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

IUPAC Name

4-tert-butyl-2-morpholin-4-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)9-8-10(16)14-11(13-9)15-4-6-17-7-5-15/h8H,4-7H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPNZDGEJVTZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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